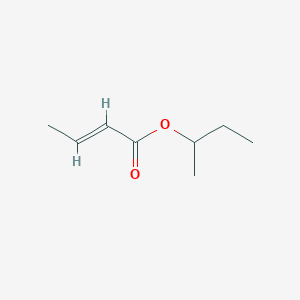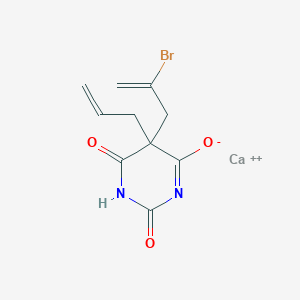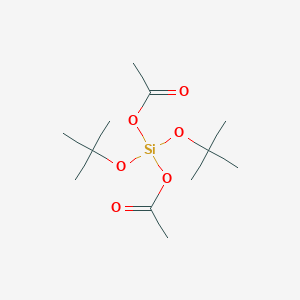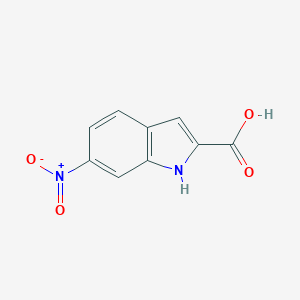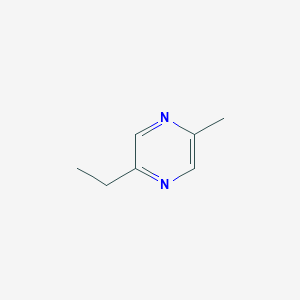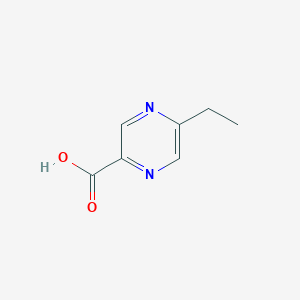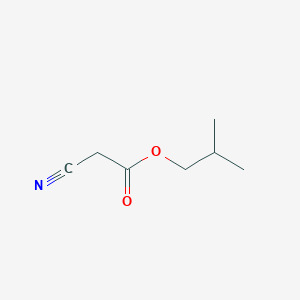![molecular formula C15H13N3O B082562 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one CAS No. 14133-24-5](/img/structure/B82562.png)
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrido[2,3-d]pyrimidine derivative that exhibits a unique chemical structure with promising biological activities.
作用机制
The mechanism of action of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
生化和生理效应
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been found to inhibit the replication of hepatitis C virus by targeting the viral RNA polymerase. Physiologically, it has been reported to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. Additionally, its reported biological activities make it a promising candidate for further research. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research on 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one. One potential avenue is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more efficient synthesis methods and the investigation of its toxicity and pharmacokinetics are essential for its further development. Additionally, the investigation of its potential as a lead compound for drug development is an exciting area for future research.
Conclusion:
In conclusion, 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that exhibits promising biological activities. Its reported anticancer, antiviral, and cognitive-enhancing effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics. The investigation of its potential as a lead compound for drug development is an exciting area for future research.
合成方法
The synthesis of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been reported in several scientific studies. One of the most common methods involves the reaction of 2-aminopyridine with 2-methyl-3-(2-methylphenyl)propenal in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the use of different aldehydes and amines as starting materials.
科学研究应用
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, it has shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.
属性
CAS 编号 |
14133-24-5 |
|---|---|
产品名称 |
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-6-3-4-8-13(10)18-11(2)17-14-12(15(18)19)7-5-9-16-14/h3-9H,1-2H3 |
InChI 键 |
NADVLYCKRMAINU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
其他 CAS 编号 |
14133-24-5 |
同义词 |
2-methyl-3-(2'-methylphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidine Kr 100 Kr-100 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)

